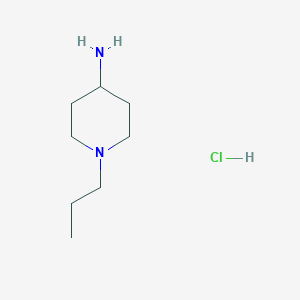1-Propylpiperidin-4-amine hydrochloride
CAS No.:
Cat. No.: VC13807548
Molecular Formula: C8H19ClN2
Molecular Weight: 178.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H19ClN2 |
|---|---|
| Molecular Weight | 178.70 g/mol |
| IUPAC Name | 1-propylpiperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2.ClH/c1-2-5-10-6-3-8(9)4-7-10;/h8H,2-7,9H2,1H3;1H |
| Standard InChI Key | TXOJNJGFOJDPDK-UHFFFAOYSA-N |
| SMILES | CCCN1CCC(CC1)N.Cl |
| Canonical SMILES | CCCN1CCC(CC1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a piperidine ring—a saturated heterocycle with one nitrogen atom—substituted at the 4-position by a propylamine group (-CH₂CH₂CH₂NH₂). Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, improving stability and crystallinity. Key structural parameters include:
-
Molecular formula: C₈H₁₉ClN₂
-
Molecular weight: 178.70 g/mol
-
Charge distribution: The piperidine nitrogen (pKa ~11) remains unprotonated under physiological conditions, while the primary amine (pKa ~9) contributes to solubility in polar solvents.
Solubility and Stability
1-Propylpiperidin-4-amine hydrochloride exhibits high solubility in water and polar organic solvents like methanol or ethanol due to its ionic nature. Thermal stability analyses suggest decomposition above 200°C, necessitating storage in cool, dry environments. Spectroscopic data (e.g., NMR, IR) align with typical piperidine derivatives, featuring characteristic peaks for the amine group (δ 2.5–3.0 ppm in ¹H NMR) and C-N stretching vibrations (~1,100 cm⁻¹ in IR).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between piperidin-4-amine and 1-chloropropane under basic conditions. A typical procedure involves:
-
Dissolving piperidin-4-amine in anhydrous tetrahydrofuran (THF).
-
Adding 1-chloropropane and potassium carbonate as a base.
-
Refluxing at 60°C for 12 hours.
-
Isolating the product via filtration and recrystallization from ethanol.
Yields typically range from 65–75%, with purity exceeding 95% after recrystallization.
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance efficiency and safety. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 50–55°C | Prevents side reactions |
| Molar ratio (amine:alkylating agent) | 1:1.2 | Maximizes conversion |
| Reaction time | 8–10 hours | Balances kinetics and throughput |
Industrial protocols emphasize solvent recovery and waste minimization, aligning with green chemistry principles.
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The primary amine group undergoes acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride yields the corresponding acetamide derivative:
Ring Functionalization
Applications in Pharmaceutical Research
Comparative Structure-Activity Relationships
| Derivative | Alkyl Chain Length | H₃R pA₂ | logP |
|---|---|---|---|
| 1-Methylpiperidin-4-amine | C1 | 7.8 | 1.2 |
| 1-Ethylpiperidin-4-amine | C2 | 8.1 | 1.6 |
| 1-Propylpiperidin-4-amine | C3 | 8.4* | 2.1* |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume